(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-8H,9-10H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWIEXZHRVGSPN-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C4O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents such as or to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that benzopyran derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. A study demonstrated that benzopyran derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. This suggests a promising avenue for drug development targeting specific types of cancer .
3. Anti-inflammatory Effects
Benzopyran derivatives have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Pharmacological Applications
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzopyran derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter levels and protecting neuronal cells from apoptosis induced by neurotoxic agents .
2. Antimicrobial Activity
Benzopyran derivatives have shown promising results against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antimicrobial agents .
Materials Science Applications
1. Photovoltaic Materials
Research into the use of benzopyran derivatives in organic photovoltaic devices has shown that these compounds can improve light absorption and charge transport properties. Their incorporation into polymer blends enhances the efficiency of solar cells, indicating their potential in renewable energy applications .
2. Polymer Chemistry
The unique structural features of benzopyran derivatives allow them to be used as monomers in polymer synthesis. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several benzopyran derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods. The results indicated that certain derivatives exhibited higher radical scavenging activity compared to standard antioxidants like ascorbic acid, suggesting their potential use in functional food products and dietary supplements .
Case Study 2: Anticancer Mechanisms
In vitro studies on human cancer cell lines revealed that a specific benzopyran derivative induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation. These findings highlight the compound's mechanism of action and its potential as a lead compound for developing anticancer drugs .
Mechanism of Action
The mechanism of action of (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and signaling pathways related to oxidative stress and inflammation. It may also interact with cellular receptors to influence various biological processes.
Comparison with Similar Compounds
(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: can be compared with other benzopyran derivatives such as:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
Chromones: Investigated for their anti-inflammatory effects.
The uniqueness of This compound lies in its specific structural features and the combination of benzodioxole and benzopyranone moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, also known as C17H12O4, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzopyran backbone with a benzodioxole substituent. The compound's chemical formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress.
- Anticancer Properties : Studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo.
The biological effects of this compound are believed to be mediated through several pathways:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.
- Modulation of Apoptotic Pathways : It appears to activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
- Antioxidant Mechanisms : The presence of hydroxyl groups in the structure contributes to its ability to donate electrons and neutralize free radicals.
Data Table: Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits NF-kB activation |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Effects : In a murine model of inflammation, the compound showed a marked reduction in paw edema after administration at doses of 10 mg/kg body weight. This effect was linked to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Q & A
Q. What are the established synthetic routes for (3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, and what critical reaction conditions must be optimized?
The synthesis typically involves condensation reactions between substituted benzodioxol derivatives and dihydrobenzopyran precursors. Key steps include:
- Temperature control : Maintaining 60–80°C to favor E-configuration stereoselectivity .
- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological validation involves:
- Spectroscopic techniques :
- X-ray crystallography : Resolve stereochemical ambiguities in the (3E) configuration .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods during synthesis to minimize inhalation risks .
- Waste disposal : Segregate contaminated materials (e.g., gloves, chromatography resins) as hazardous waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Variability in assay conditions : Standardize parameters (e.g., cell line viability assays at 24–48 hours, pH 7.4 buffers) .
- Structural analogs : Compare activity against derivatives (e.g., benzo[d]thiazine-triones) to identify pharmacophore specificity .
- Theoretical frameworks : Link observed activity to molecular docking studies (e.g., binding affinity to cyclooxygenase-2) to contextualize results .
Q. What strategies optimize the compound’s environmental stability while retaining bioactivity?
Approaches include:
- Functional group modification : Introduce electron-withdrawing groups (e.g., halogens) to reduce photodegradation .
- Microcosm studies : Simulate environmental conditions (pH, UV exposure) to track degradation pathways via LC-MS/MS .
- QSAR modeling : Predict logP and biodegradability to balance lipophilicity and environmental persistence .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
Methodologies involve:
- Core structure diversification : Replace the benzodioxol moiety with bioisosteres (e.g., benzothiophene) to modulate target selectivity .
- Biological testing : Screen derivatives against panels of enzymes (e.g., kinases, oxidases) to map activity cliffs .
- Computational analysis : Use molecular dynamics simulations to assess conformational flexibility and binding kinetics .
Q. What experimental designs are robust for evaluating the compound’s antioxidant activity?
A validated approach includes:
- In vitro assays :
- DPPH/ABTS radical scavenging : Measure IC50 values under controlled oxygen tension .
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cell lines .
- Positive controls : Compare activity to ascorbic acid or Trolox to normalize inter-study variability .
Q. How can researchers address low yields in large-scale synthesis?
Scale-up challenges require:
- Solvent optimization : Switch from THF to DMF for improved solubility of intermediates .
- Flow chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
